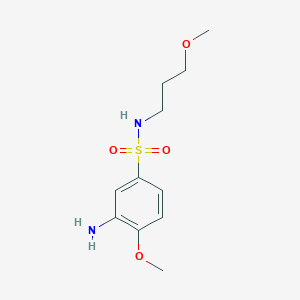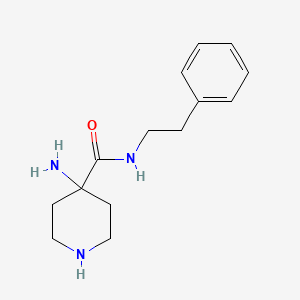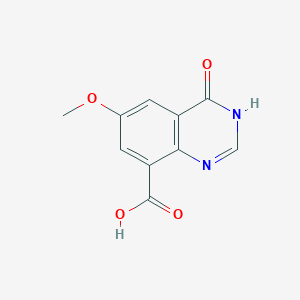
6-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-oxo-1H-quinazoline-8-carboxylic acid is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinazolines are known for their broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-4-oxo-1H-quinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of anthranilic acid derivatives with formamide or its derivatives under high-temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolines or other derivatives.
科学的研究の応用
Chemistry: In chemistry, 6-methoxy-4-oxo-1H-quinazoline-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its derivatives are being explored for their ability to modulate biological pathways.
Medicine: In the medical field, quinazoline derivatives are investigated for their therapeutic properties. They have been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are incorporated into various formulations to enhance their efficacy.
作用機序
The mechanism by which 6-methoxy-4-oxo-1H-quinazoline-8-carboxylic acid exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the derivative and the biological system .
類似化合物との比較
Quinazoline: The parent compound, quinazoline, shares structural similarities but lacks the methoxy and carboxylic acid groups.
Indole Derivatives: Compounds like indole-3-carboxylic acid have similar biological activities but differ in their core structure.
4-Hydroxy-2-quinolones: These compounds are structurally related and exhibit similar biological properties.
Uniqueness: 6-Methoxy-4-oxo-1H-quinazoline-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
6-methoxy-4-oxo-3H-quinazoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-5-2-6-8(7(3-5)10(14)15)11-4-12-9(6)13/h2-4H,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUBVRZBSPZYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C(=O)O)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
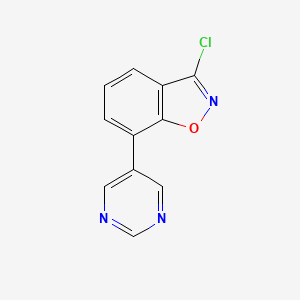
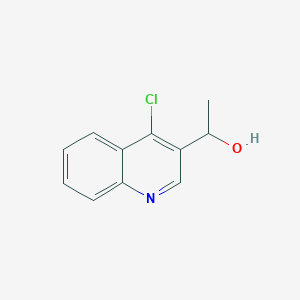
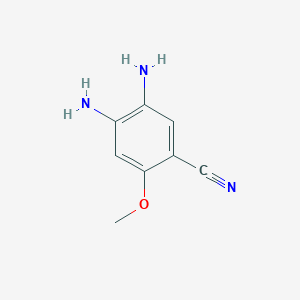
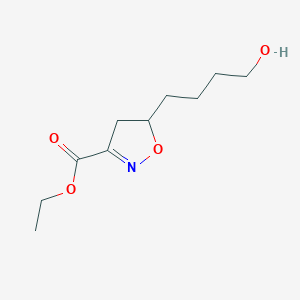
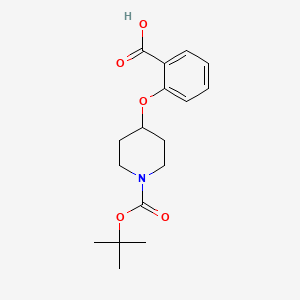

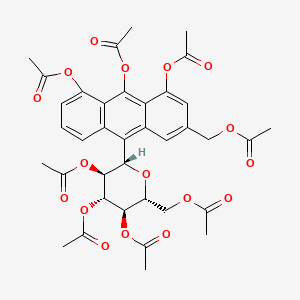
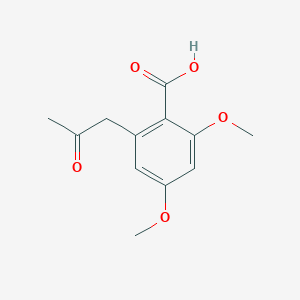
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
